molecular formula C13H15ClN6O B12226464 2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine

Cat. No.: B12226464
M. Wt: 306.75 g/mol
InChI Key: ZTJSWHJOQWSSAO-UHFFFAOYSA-N
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Description

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chloropyrimidine moiety and a methoxypyrimidine group

Preparation Methods

The synthesis of 2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloropyrimidine and 4-methoxypyrimidine.

    Formation of Piperazine Derivative: The piperazine ring is introduced by reacting 5-chloropyrimidine with piperazine under controlled conditions.

    Methoxylation: The final step involves the methoxylation of the pyrimidine ring to obtain the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the pyrimidine ring.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine can be compared with other similar compounds, such as:

    Buspirone Hydrochloride: A compound with a similar piperazine and pyrimidine structure, used as an anxiolytic agent.

    2-(4-Phenylpiperazin-1-yl)pyrimidine: A compound studied for its acetylcholinesterase inhibitory activity.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazine structures, studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15ClN6O

Molecular Weight

306.75 g/mol

IUPAC Name

2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine

InChI

InChI=1S/C13H15ClN6O/c1-21-11-2-3-15-13(18-11)20-6-4-19(5-7-20)12-16-8-10(14)9-17-12/h2-3,8-9H,4-7H2,1H3

InChI Key

ZTJSWHJOQWSSAO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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